2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxo-
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Overview
Description
2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxo- is a complex organic compound that belongs to the class of anthracenesulfonic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Sulfonation: Introduction of the sulfonic acid group to the anthracene ring.
Amination: Addition of amino groups at specific positions on the anthracene ring.
Hydroxylation: Introduction of hydroxyl groups.
Methoxylation: Addition of a methoxy group to the phenyl ring.
Industrial Production Methods
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can occur, replacing functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxo- has various scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Anthracenesulfonic acids: Other compounds in this class with different substituents.
Aminoanthracenes: Compounds with amino groups on the anthracene ring.
Hydroxyanthracenes: Compounds with hydroxyl groups on the anthracene ring.
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxo- lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
26941-42-4 |
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Molecular Formula |
C21H16N2O8S |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
4,8-diamino-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C21H16N2O8S/c1-31-9-4-2-8(3-5-9)10-6-12(24)15-16(18(10)23)21(27)17-14(20(15)26)11(22)7-13(19(17)25)32(28,29)30/h2-7,24-25H,22-23H2,1H3,(H,28,29,30) |
InChI Key |
BOGQWONBGYJLTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C3=O)C(=CC(=C4O)S(=O)(=O)O)N)O |
Origin of Product |
United States |
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